Cas no 1258639-31-4 (methyl 5-{(tert-butoxy)carbonylamino}-1,2,3,4-tetrahydroisoquinoline-1-carboxylate)

methyl 5-{(tert-butoxy)carbonylamino}-1,2,3,4-tetrahydroisoquinoline-1-carboxylate 化学的及び物理的性質
名前と識別子
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- methyl 5-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-1-carboxylate
- Methyl 5-((tert-butoxycarbonyl)amino)-1,2,3,4-tetrahydroisoquinoline-1-carboxylate
- methyl5-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-1-carboxylate
- 1-Isoquinolinecarboxylic acid, 5-[[(1,1-dimethylethoxy)carbonyl]amino]-1,2,3,4-tetrahydro-, methyl ester
- methyl 5-{(tert-butoxy)carbonylamino}-1,2,3,4-tetrahydroisoquinoline-1-carboxylate
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- MDL: MFCD17977209
- インチ: 1S/C16H22N2O4/c1-16(2,3)22-15(20)18-12-7-5-6-11-10(12)8-9-17-13(11)14(19)21-4/h5-7,13,17H,8-9H2,1-4H3,(H,18,20)
- InChIKey: NIKVNGDRISPHCC-UHFFFAOYSA-N
- SMILES: O(C(NC1=CC=CC2=C1CCNC2C(=O)OC)=O)C(C)(C)C
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 22
- 回転可能化学結合数: 5
- 複雑さ: 419
- トポロジー分子極性表面積: 76.7
- XLogP3: 2
methyl 5-{(tert-butoxy)carbonylamino}-1,2,3,4-tetrahydroisoquinoline-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-89850-1g |
methyl 5-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-1-carboxylate |
1258639-31-4 | 1g |
$1557.0 | 2023-09-01 | ||
Enamine | EN300-89850-0.25g |
methyl 5-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-1-carboxylate |
1258639-31-4 | 0.25g |
$1432.0 | 2023-09-01 | ||
Enamine | EN300-89850-10.0g |
methyl 5-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-1-carboxylate |
1258639-31-4 | 10.0g |
$6697.0 | 2023-02-11 | ||
Enamine | EN300-89850-5.0g |
methyl 5-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-1-carboxylate |
1258639-31-4 | 5.0g |
$4516.0 | 2023-02-11 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01082858-1g |
Methyl 5-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-1-carboxylate |
1258639-31-4 | 95% | 1g |
¥7735.0 | 2024-04-18 | |
Enamine | EN300-89850-0.05g |
methyl 5-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-1-carboxylate |
1258639-31-4 | 0.05g |
$1308.0 | 2023-09-01 | ||
Enamine | EN300-89850-0.1g |
methyl 5-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-1-carboxylate |
1258639-31-4 | 0.1g |
$1371.0 | 2023-09-01 | ||
Enamine | EN300-89850-2.5g |
methyl 5-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-1-carboxylate |
1258639-31-4 | 2.5g |
$3051.0 | 2023-09-01 | ||
Enamine | EN300-89850-0.5g |
methyl 5-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-1-carboxylate |
1258639-31-4 | 0.5g |
$1495.0 | 2023-09-01 | ||
Enamine | EN300-89850-1.0g |
methyl 5-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-1-carboxylate |
1258639-31-4 | 1.0g |
$1557.0 | 2023-02-11 |
methyl 5-{(tert-butoxy)carbonylamino}-1,2,3,4-tetrahydroisoquinoline-1-carboxylate 関連文献
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1. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
methyl 5-{(tert-butoxy)carbonylamino}-1,2,3,4-tetrahydroisoquinoline-1-carboxylateに関する追加情報
Research Briefing on Methyl 5-{(tert-butoxy)carbonylamino}-1,2,3,4-tetrahydroisoquinoline-1-carboxylate (CAS: 1258639-31-4)
In recent years, the compound methyl 5-{(tert-butoxy)carbonylamino}-1,2,3,4-tetrahydroisoquinoline-1-carboxylate (CAS: 1258639-31-4) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique tetrahydroisoquinoline scaffold and tert-butoxycarbonyl (Boc) protecting group, serves as a versatile intermediate in the synthesis of bioactive compounds, particularly in the development of novel therapeutics targeting neurological and oncological disorders. The following briefing synthesizes the latest research findings and applications related to this compound, highlighting its synthetic utility, pharmacological relevance, and emerging trends in its utilization.
The structural complexity of methyl 5-{(tert-butoxy)carbonylamino}-1,2,3,4-tetrahydroisoquinoline-1-carboxylate makes it a valuable building block in medicinal chemistry. Recent studies have demonstrated its role in the synthesis of tetrahydroisoquinoline-based inhibitors, which exhibit potent activity against enzymes such as poly(ADP-ribose) polymerase (PARP) and histone deacetylases (HDACs). These inhibitors are being explored for their potential in cancer therapy, particularly in combination with DNA-damaging agents. The Boc-protected amino group in this compound facilitates selective deprotection and further functionalization, enabling the creation of diverse derivatives with tailored pharmacological properties.
One of the most notable applications of this compound is in the development of central nervous system (CNS) therapeutics. Researchers have utilized it as a precursor for the synthesis of sigma-1 receptor ligands, which are implicated in neuroprotection and the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. A 2023 study published in the Journal of Medicinal Chemistry reported the successful use of this intermediate in the synthesis of a novel class of sigma-1 agonists with enhanced blood-brain barrier permeability and reduced off-target effects. The study underscored the compound's role in optimizing pharmacokinetic profiles of candidate drugs.
From a synthetic chemistry perspective, recent advancements have focused on improving the efficiency of producing methyl 5-{(tert-butoxy)carbonylamino}-1,2,3,4-tetrahydroisoquinoline-1-carboxylate. A 2024 paper in Organic Process Research & Development detailed a scalable, green chemistry approach using continuous flow technology, which reduced reaction times and improved yields compared to traditional batch methods. This development is particularly significant for industrial-scale production, addressing previous challenges related to cost and scalability. Furthermore, computational studies have provided insights into the compound's conformational preferences, aiding in the rational design of derivatives with enhanced target binding.
Looking ahead, the versatility of methyl 5-{(tert-butoxy)carbonylamino}-1,2,3,4-tetrahydroisoquinoline-1-carboxylate positions it as a key player in drug discovery pipelines. Its applications are expanding beyond traditional areas, with emerging research exploring its use in targeted protein degradation (PROTACs) and as a scaffold for covalent inhibitors. As synthetic methodologies continue to evolve and the understanding of its pharmacological potential deepens, this compound is poised to remain at the forefront of innovative therapeutic development in the chemical biology and pharmaceutical sectors.
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